molecular formula C8H4ClFN2 B11909437 4-Chloro-7-fluorocinnoline

4-Chloro-7-fluorocinnoline

Cat. No.: B11909437
M. Wt: 182.58 g/mol
InChI Key: RURHOYUNMZVFCQ-UHFFFAOYSA-N
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Description

4-Chloro-7-fluorocinnoline is a heterocyclic aromatic organic compound with the molecular formula C9H5ClFN It belongs to the cinnoline family, which is characterized by a fused benzene and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7-fluorocinnoline typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 4,7-dichloroquinoline with fluorinating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a polar aprotic solvent like dimethyl sulfoxide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction mixture is subjected to rigorous purification steps, including recrystallization and chromatography, to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7-fluorocinnoline undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Electrophilic Substitution: The fluorine atom can participate in electrophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Electrophilic Substitution: Reagents such as nitric acid or sulfuric acid.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed

Scientific Research Applications

4-Chloro-7-fluorocinnoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-7-fluorocinnoline involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit certain enzymes or receptors, leading to therapeutic effects. For example, it may inhibit bacterial DNA gyrase, thereby preventing bacterial replication and exerting antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-7-fluoroquinoline
  • 4-Chloro-7-nitrocinnoline
  • 4,7-Dichlorocinnoline

Comparison

4-Chloro-7-fluorocinnoline is unique due to the presence of both chlorine and fluorine atoms, which impart distinct electronic properties. Compared to 4-Chloro-7-fluoroquinoline, it has a different substitution pattern, leading to variations in reactivity and applications. The presence of the fluorine atom enhances its stability and potential biological activity .

Properties

Molecular Formula

C8H4ClFN2

Molecular Weight

182.58 g/mol

IUPAC Name

4-chloro-7-fluorocinnoline

InChI

InChI=1S/C8H4ClFN2/c9-7-4-11-12-8-3-5(10)1-2-6(7)8/h1-4H

InChI Key

RURHOYUNMZVFCQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)N=NC=C2Cl

Origin of Product

United States

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